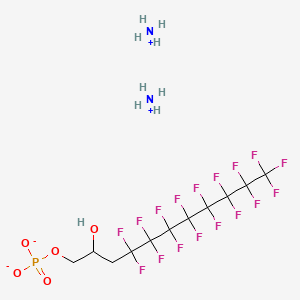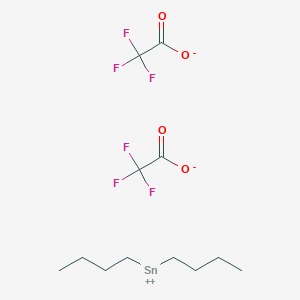![molecular formula C17H22N4O4S3 B12847635 4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. The starting materials and specific reaction conditions are typically proprietary to the manufacturers. the general synthetic route involves the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions to yield the desired product . Industrial production methods are not widely documented, but they likely involve similar steps with optimizations for scale and purity.
Análisis De Reacciones Químicas
Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dabsylated derivatives of the nucleophile.
Aplicaciones Científicas De Investigación
Dabsylaminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Medicine: While not directly used as a therapeutic agent, it aids in the research of biological pathways and mechanisms that could lead to medical advancements.
Mecanismo De Acción
The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to label biomolecules. The methanethiosulfonate group reacts with nucleophilic sites on proteins and peptides, forming stable covalent bonds. This labeling allows for the detection and analysis of these biomolecules in various research applications .
Comparación Con Compuestos Similares
Dabsylaminoethyl Methanethiosulfonate is unique due to its specific functional groups that enable efficient labeling of biomolecules. Similar compounds include:
Dabsyl Chloride: Used for labeling amino acids and peptides.
Methanethiosulfonate Derivatives: Other derivatives with different functional groups for specific labeling purposes.
In comparison, Dabsylaminoethyl Methanethiosulfonate offers a balance of reactivity and stability, making it particularly useful in proteomics research.
Propiedades
Fórmula molecular |
C17H22N4O4S3 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(23,24)18-12-13-25-27(3,22)26/h4-11,18H,12-13H2,1-3H3 |
Clave InChI |
YSVAKACZJCHSHA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


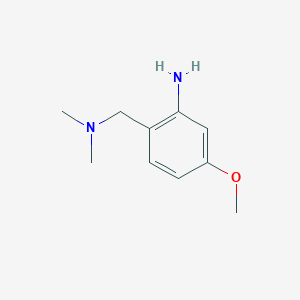
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
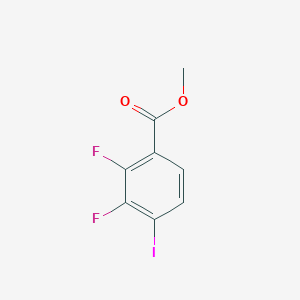

![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)

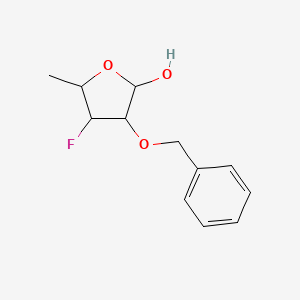
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)

